Rigosertib sodium, also known as ON 01910.Na, is a novel small molecule with significant potential in the treatment of various malignancies, particularly myelodysplastic syndromes (MDS) and solid tumors. As a dual inhibitor, it targets key signaling pathways, namely the phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1) pathways, which are crucial in the regulation of the cell cycle and tumor progression234. The compound has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile12348.
While the provided abstracts do not delve into the specific details of Rigosertib sodium synthesis, one study mentions the use of cholestyramine, a strong anion exchange resin, to form a complex with the drug. This complex aims to improve the stability and dissolution of Rigosertib sodium in acidic conditions. [] The study also explores the impact of polyethylene glycol on drug release from the drug-resin complex, suggesting its role in enhancing dissolution by improving drug solubility in acidic mediums. []
Although the provided abstracts do not present a detailed molecular structure analysis of Rigosertib sodium, one study provides the full chemical name: sodium (E)-2-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate. [] This information can be used to deduce the molecule's structure.
Rigosertib exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in neoplastic cells. It disrupts the PI3K/Akt pathway, leading to the suppression of cell proliferation and the induction of apoptosis3. Additionally, rigosertib causes DNA damage-induced G2/M arrest by promoting the phosphorylation of histone H2AX, which is a marker of DNA damage3. It also perturbs spindle assembly and deregulates mitotic patterns, contributing to its anti-proliferative effects3. Interestingly, rigosertib does not bind to tubulin directly; instead, a contaminant impurity in some commercially sourced rigosertib was found to be the tubulin binding agent5.
Rigosertib has shown encouraging results in treating lower risk MDS patients, with a significant proportion achieving transfusion independence1. It is well tolerated, with manageable urinary toxicity being the most common side effect1. The drug's activity in MDS is also linked to its ability to modulate genomic methylation profiles, suggesting a potential for patient pre-selection based on these biomarkers1. In higher risk MDS, rigosertib has been reported to induce apoptosis and inhibit proliferation of CD34+ cells from MDS patients, with minimal effects on normal cells4. It selectively ameliorates multiple dysregulated signaling pathways, including the Akt-PI3K and Wnt pathways, and activates the SAPK/JNK and P53 pathways in high-grade MDS4.
In advanced solid malignancies, rigosertib has demonstrated antitumor activity, particularly in head and neck squamous cell carcinomas (SCCs), with one complete response and one partial response observed26. The recommended phase II dose for oral rigosertib is 560 mg twice daily, with urinary toxicity being the dose-limiting factor2. Molecular biomarkers such as PI3K pathway activation, inactivated p53, and alterations in the Wnt/β-catenin pathway have been suggested as potential indicators of response2.
Rigosertib has also been explored for its anti-inflammatory and anti-fibrotic effects in a colitis mouse model. It was found to protect against colitis-associated intestinal fibrosis and inflammation by regulating the PI3K/AKT and NF-κB signaling pathways7.
In cervical carcinoma, rigosertib has been compared to cisplatin as a radiosensitizer and was found to be more effective in vitro and in vivo, causing a longer tumor growth delay and inducing a higher degree of DNA damage9.
Rigosertib has been studied for its anti-tumor responses in colorectal cancer (CRC), where it inhibits the Ras signaling pathway. It was found to be more effective in dedifferentiated CRC cell types and in cells with mutations in KRAS or its downstream effectors. Rigosertib also inhibited angiogenesis and metastatic behavior in CRC cells10.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2